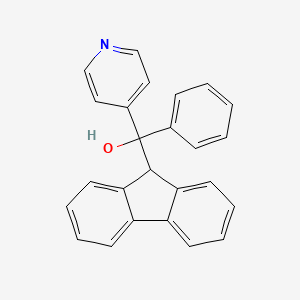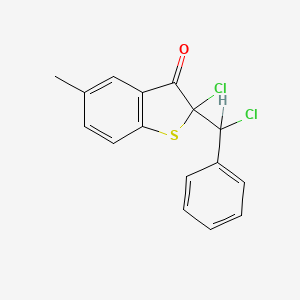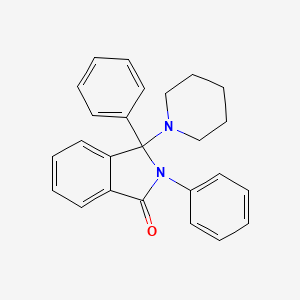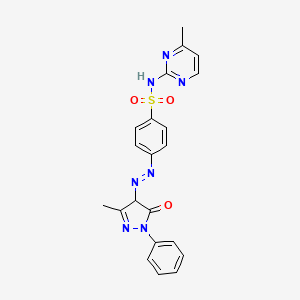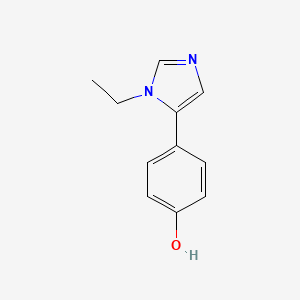
1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 132877 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic applications.
Preparation Methods
The synthesis of NSC 132877 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 132877 involves large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
NSC 132877 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 132877 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with varied functional groups.
Scientific Research Applications
NSC 132877 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 132877 is investigated for its potential in treating certain diseases, particularly those involving specific biochemical pathways.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NSC 132877 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These pathways often involve the modulation of enzyme activity, changes in gene expression, and the regulation of cellular signaling processes.
Comparison with Similar Compounds
NSC 132877 can be compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as NSC 125973 and NSC 125973 have similar structures but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of NSC 132877 lies in its specific binding affinity to certain molecular targets and its distinct chemical reactivity, making it valuable in both research and industrial applications.
Properties
CAS No. |
26965-33-3 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21NO3/c24-21(23-11-9-15(10-12-23)22(25)26)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H,25,26) |
InChI Key |
DEFKIYOOHWBUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


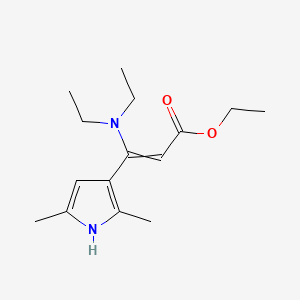

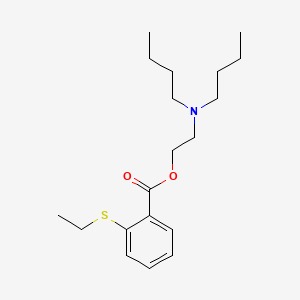

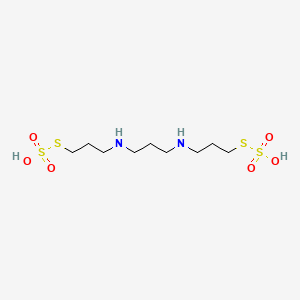
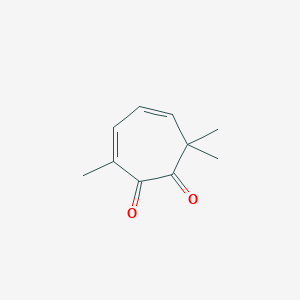
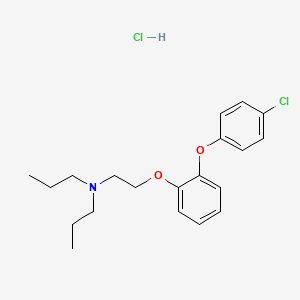
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
